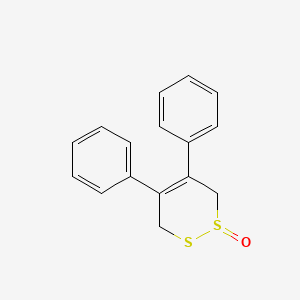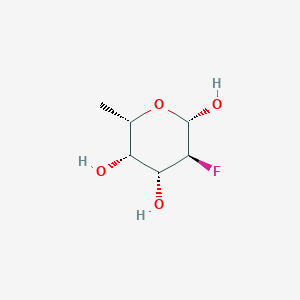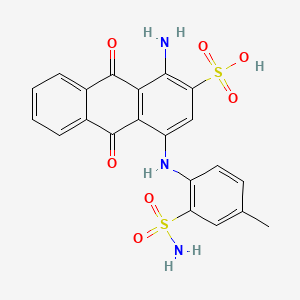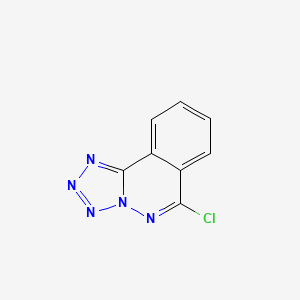
alpha-L-gulopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-L-gulopyranose is a monosaccharide with the molecular formula C6H12O6. It is a six-carbon sugar (hexose) and exists in a pyranose ring form, which is a six-membered ring structure. This compound is an isomer of glucose and is characterized by its specific stereochemistry at the anomeric carbon, which gives it the alpha configuration.
准备方法
Synthetic Routes and Reaction Conditions
Alpha-L-gulopyranose can be synthesized through several chemical routes. One common method involves the oxidation of L-gulose, followed by reduction and cyclization to form the pyranose ring. The reaction conditions typically include:
Oxidation: L-gulose is oxidized using an oxidizing agent such as bromine water or nitric acid.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride.
Cyclization: The final step involves cyclization under acidic or neutral conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as the fermentation of specific microorganisms that can convert substrates like L-gulose into this compound. Enzymatic processes are also employed, where specific enzymes catalyze the conversion of precursor molecules into the desired product.
化学反应分析
Types of Reactions
Alpha-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldonic acids or uronic acids.
Reduction: Reduction of this compound yields sugar alcohols such as gulitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents, alkylating agents, or halogenating agents.
Major Products Formed
Oxidation: L-gulonic acid, L-guluronic acid.
Reduction: L-gulitol.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
Alpha-L-gulopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
作用机制
The mechanism by which alpha-L-gulopyranose exerts its effects depends on its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. These enzymes catalyze the cleavage or formation of glycosidic bonds, respectively, facilitating various biochemical pathways.
相似化合物的比较
Alpha-L-gulopyranose can be compared with other similar compounds such as:
Alpha-D-gulopyranose: An enantiomer of this compound, differing in the configuration at the anomeric carbon.
Glucose: A common hexose with a different stereochemistry, widely known for its role in energy metabolism.
Mannose: Another hexose with a different arrangement of hydroxyl groups, important in glycoprotein synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This uniqueness makes it valuable in studying stereospecific biochemical processes and in the synthesis of stereochemically pure compounds.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, and medicine.
属性
CAS 编号 |
39281-66-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 |
InChI 键 |
WQZGKKKJIJFFOK-BYIBVSMXSA-N |
手性 SMILES |
C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


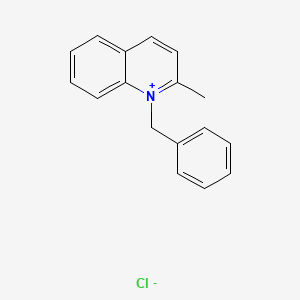
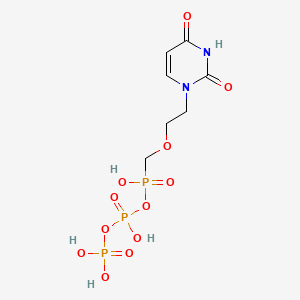


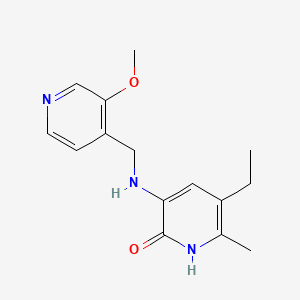


![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)

